molecular formula C23H23NO4 B8147888 Fmoc-L-Ala(BCP)-OH

Fmoc-L-Ala(BCP)-OH

Cat. No.: B8147888
M. Wt: 377.4 g/mol
InChI Key: YLJCOQFCQRLDIZ-UTHVCPNDSA-N
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Description

Fmoc-L-Ala(BCP)-OH is a complex organic compound characterized by its unique structural features It contains a fluorenylmethoxycarbonyl (Fmoc) group, a bicyclo[111]pentane moiety, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Ala(BCP)-OH typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Formation of Bicyclo[1.1.1]pentane: The bicyclo[1.1.1]pentane moiety is synthesized through a series of cyclization reactions.

    Coupling Reaction: The protected amino acid is coupled with the bicyclo[1.1.1]pentane derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Deprotection: The Fmoc group is removed under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Ala(BCP)-OH can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the fluorenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted fluorenyl derivatives or amides.

Scientific Research Applications

Fmoc-L-Ala(BCP)-OH has several research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique mechanical properties.

Mechanism of Action

The mechanism of action of Fmoc-L-Ala(BCP)-OH involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The bicyclo[1.1.1]pentane moiety provides rigidity, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Contains a phenyl group instead of the bicyclo[1.1.1]pentane moiety.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid: Contains a cyclohexyl group instead of the bicyclo[1.1.1]pentane moiety.

Uniqueness

The presence of the bicyclo[111]pentane moiety in Fmoc-L-Ala(BCP)-OH imparts unique steric and electronic properties, making it distinct from other similar compounds

Biological Activity

Fmoc-L-Ala(BCP)-OH, chemically known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-3-(bicyclo[1.1.1]pentan-1-yl)-L-alanine, is a modified form of L-alanine that incorporates a bicyclo[1.1.1]pentane (BCP) moiety. This modification is designed to enhance the compound's biological activity and stability compared to traditional phenyl-containing amino acids, which often suffer from rapid metabolism and low bioavailability. The BCP structure offers a potential solution by providing a biocompatible alternative to phenyl rings, thereby improving pharmacokinetic properties.

  • Chemical Structure : The BCP moiety replaces the phenyl group in traditional amino acids, which may reduce metabolic degradation.
  • Molecular Formula : C₁₅H₁₉NO₃
  • Molecular Weight : 273.32 g/mol

Antimicrobial Effects

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on lipopeptides incorporating D-amino acids demonstrated enhanced activity against various bacterial strains, including Pseudomonas syringae and Staphylococcus aureus . The incorporation of D-amino acids in peptides often leads to reduced hemolytic activity while maintaining or improving antimicrobial efficacy.

Case Studies

  • Antimicrobial Peptide Studies : A series of experiments highlighted that lipopeptides with BCP modifications showed improved minimum inhibitory concentrations (MIC) against Staphylococcus aureus and other pathogens . These findings suggest that this compound could be a valuable component in developing new antimicrobial agents.
  • Pharmacokinetic Studies : The BCP modification has been shown to significantly enhance the half-life of similar compounds in plasma while reducing glucuronide and sulfate conjugation, which are common pathways for the metabolism of phenolic compounds . This suggests that this compound may exhibit superior bioavailability compared to its non-modified counterparts.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for this compound and related compounds:

CompoundMIC (µM)Hemolytic Activity (%)Comments
This compound<6.2Low (24%)Effective against Pseudomonas syringae
BP1000.8-6.20High antimicrobial activity
BP4750.8-3.10Best performing lipopeptide

Properties

IUPAC Name

(2S)-3-(1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-21(26)20(12-23-9-14(10-23)11-23)24-22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,24,27)(H,25,26)/t14?,20-,23?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJCOQFCQRLDIZ-UTHVCPNDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC1(C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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